tert-Butyl 2-(bromomethyl)benzylcarbamate
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Overview
Description
Tert-Butyl 2-(bromomethyl)benzylcarbamate is an organic compound with the chemical formula C13H18BrNO2. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a bromomethyl group at the second position and a tert-butyl group at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Tert-Butyl 2-(bromomethyl)benzylcarbamate, also known as 2-(Boc-aminomethyl)benzyl Bromide, is primarily used as a research compound
Mode of Action
It’s known that it’s used in the synthesis of other compounds, possibly acting as a protecting group or substituent to enhance stability or alter chemical activity .
Action Environment
It’s known that it should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-Butyl 2-(bromomethyl)benzylcarbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-methylbenzylcarbamate followed by the introduction of the tert-butyl group. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(bromomethyl)benzylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzylcarbamate derivatives with carbonyl functional groups.
Reduction: Formation of methyl-substituted benzylcarbamates.
Scientific Research Applications
Tert-Butyl 2-(bromomethyl)benzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 2-(bromomethyl)phenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.
Tert-Butyl bromoacetate: Contains a bromoacetate group instead of a bromomethylbenzyl group.
Uniqueness
Tert-Butyl 2-(bromomethyl)benzylcarbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the bromomethyl and tert-butyl groups allows for versatile applications in synthetic chemistry and research .
Biological Activity
tert-Butyl 2-(bromomethyl)benzylcarbamate is an organic compound characterized by its unique structural features, including a carbamate functional group and a bromomethyl substitution on a benzyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}BrN_{O}_{2}. The presence of the bromine atom suggests potential reactivity that could be exploited in various biological applications. The compound's structure can be summarized as follows:
- Carbamate Group : A functional group commonly associated with neuroactive compounds.
- Bromomethyl Substitution : This moiety may enhance the compound's ability to interact with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against key enzymes involved in neurodegenerative diseases:
- β-Secretase 1 : This enzyme is crucial in the processing of amyloid precursor protein, leading to amyloid-beta plaque formation in Alzheimer's disease. Inhibition of β-secretase 1 by this compound could potentially reduce plaque accumulation.
- Acetylcholinesterase : Inhibition of this enzyme can lead to increased acetylcholine levels, which may improve cognitive function in neurodegenerative conditions.
Inflammatory Response Modulation
The compound has also been shown to influence inflammatory pathways. Notably, it appears to increase levels of tumor necrosis factor-alpha (TNF-α) in certain cellular contexts, suggesting that it may play a role in modulating immune responses.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological effects of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited β-secretase activity in cultured neuronal cells, leading to decreased amyloid-beta production.
- Another investigation reported that treatment with this compound resulted in elevated acetylcholine levels, supporting its potential as a cognitive enhancer.
-
Inflammation Models :
- In models of inflammation, the compound was found to significantly increase TNF-α levels, indicating its potential as an immunomodulatory agent.
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Comparative Analysis :
A comparative analysis with structurally similar compounds revealed that this compound exhibited unique inhibitory profiles against β-secretase and acetylcholinesterase, highlighting its distinctive biological activity.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Effect | Reference |
---|---|---|
β-Secretase 1 Inhibition | Decreased amyloid-beta | |
Acetylcholinesterase Inhibition | Increased acetylcholine | |
TNF-α Modulation | Increased levels |
Properties
IUPAC Name |
tert-butyl N-[[2-(bromomethyl)phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-7-5-4-6-10(11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVKSBVKLOFUBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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